(E)-Herclavine
Overview
Description
(E)-Herclavine is a naturally occurring ergot alkaloid, which is a type of compound derived from the ergot fungus. It is known for its complex molecular structure and its potential pharmacological properties. Ergot alkaloids have been studied extensively for their effects on the central nervous system and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Herclavine typically involves multiple steps, starting from simpler ergot alkaloids. The process often includes:
Hydrogenation: This step reduces the double bonds in the precursor molecules.
Oxidation: This step introduces oxygen atoms into the molecule, often using reagents like potassium permanganate or chromium trioxide.
Cyclization: This step forms the characteristic ring structures of ergot alkaloids.
Industrial Production Methods: Industrial production of this compound involves fermentation processes using strains of the ergot fungus. The fungus is cultured under controlled conditions to maximize the yield of the desired alkaloid. The compound is then extracted and purified using techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: (E)-Herclavine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen atoms, often using catalysts like palladium on carbon.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(E)-Herclavine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of ergot alkaloids.
Biology: It is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of (E)-Herclavine involves its interaction with various molecular targets in the body. It is known to bind to serotonin receptors in the central nervous system, modulating neurotransmitter release and affecting mood and cognition. Additionally, it can interact with dopamine receptors, influencing motor control and behavior.
Comparison with Similar Compounds
Ergotamine: Another ergot alkaloid with similar pharmacological properties.
Lysergic Acid Diethylamide (LSD): A synthetic derivative of ergot alkaloids with potent psychoactive effects.
Methylergonovine: Used in the treatment of postpartum hemorrhage.
Uniqueness of (E)-Herclavine: this compound is unique due to its specific molecular structure, which confers distinct pharmacological properties. Unlike some other ergot alkaloids, it has a relatively lower affinity for certain receptors, making it potentially safer for therapeutic use.
Properties
IUPAC Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-N-methyl-3-phenylprop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(15-14-17-8-11-18(22-2)12-9-17)19(21)13-10-16-6-4-3-5-7-16/h3-13H,14-15H2,1-2H3/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VANLAWLPWTVXIB-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC1=CC=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001167146 | |
Record name | (2E)-N-[2-(4-Methoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (E)-Herclavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
539-18-4 | |
Record name | (2E)-N-[2-(4-Methoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=539-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-N-[2-(4-Methoxyphenyl)ethyl]-N-methyl-3-phenyl-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001167146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-Herclavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
76 °C | |
Record name | (E)-Herclavine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030242 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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